Propargyl acetate

Overview

Description

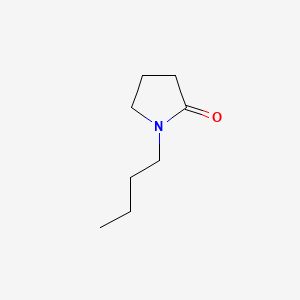

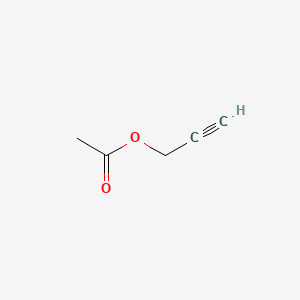

Propargyl acetate is an organic compound with the molecular formula C₅H₆O₂. It is an ester derived from propargyl alcohol and acetic acid. This compound is characterized by the presence of a propargyl group (a carbon-carbon triple bond) attached to an acetate group. This compound is a versatile intermediate in organic synthesis and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Propargyl acetate is a versatile compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic displacement or substitution reactions . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as the propargylic substitution reaction . The key step is the formation of a Cu–allenylidene complex from the this compound, which is subsequently attacked by other molecules to generate a Cu–acetylide complex . This complex then undergoes intramolecular nucleophilic attack, leading to the formation of new compounds .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of new organic compounds . The propargylic substitution reaction is a fundamental process in these pathways, enabling the transformation of this compound into a variety of other compounds . This reaction plays a crucial role in organic synthesis, offering a handle for further synthetic transformations .

Pharmacokinetics

The metabolic stability of these compounds is a key factor in their pharmacokinetics .

Result of Action

The result of this compound’s action is the formation of new organic compounds through the propargylic substitution reaction . This reaction leads to the generation of a variety of compounds, which can have diverse molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of certain catalysts can affect the efficiency and selectivity of the propargylic substitution reaction . Additionally, safety and environmental concerns may arise due to the use of certain reagents in the reaction .

Biochemical Analysis

Biochemical Properties

Propargyl acetate plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial in the modification of proteins and other biomolecules, affecting their function and activity. Additionally, this compound can act as a substrate for enzymes involved in the synthesis of optically active γ-hydroxy α,β-unsaturated aldehydes and homopropargyl alcohols .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modifying the activity of key enzymes and proteins involved in these processes. For instance, this compound can inhibit the growth of Mycobacterium tuberculosis by interfering with the bacteria’s metabolic pathways . This inhibition is achieved through the modification of enzymes critical for the bacteria’s survival and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to inhibit the growth of Mycobacterium tuberculosis . Its stability and effectiveness may vary depending on the specific experimental conditions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of bioactive molecules. It interacts with enzymes such as acetyltransferases and other transferases, which facilitate the transfer of functional groups to specific substrates. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, this compound can influence the synthesis of optically active γ-hydroxy α,β-unsaturated aldehydes and homopropargyl alcohols by acting as a substrate for specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl acetate can be synthesized through the esterification of propargyl alcohol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase the yield. The process involves the continuous feeding of propargyl alcohol and acetic acid into the reactor, along with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent the formation of by-products.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles. For example, the reaction with sodium azide can produce propargyl azide.

Oxidation Reactions: this compound can be oxidized to form propargyl aldehyde or propargyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form propargyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

Substitution: Propargyl azide, propargyl cyanide.

Oxidation: Propargyl aldehyde, propargyl ketone.

Reduction: Propargyl alcohol.

Scientific Research Applications

Propargyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of polymers and resins.

Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is used in the development of drugs for the treatment of diseases such as tuberculosis and cancer. This compound derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis.

Industry: this compound is used in the production of coatings, adhesives, and sealants. It is also used as a solvent and a chemical intermediate in various industrial processes.

Comparison with Similar Compounds

Propargyl acetate can be compared with other similar compounds such as propargyl alcohol, propargyl bromide, and propargyl chloride. These compounds share the propargyl group but differ in their functional groups and reactivity.

Propargyl Alcohol: Contains a hydroxyl group instead of an acetate group. It is less reactive in nucleophilic substitution reactions but can undergo oxidation and reduction reactions.

Propargyl Bromide: Contains a bromine atom instead of an acetate group. It is more reactive in nucleophilic substitution reactions due to the presence of the bromine leaving group.

Propargyl Chloride: Similar to propargyl bromide but with a chlorine atom. It is also highly reactive in nucleophilic substitution reactions.

Uniqueness of this compound: this compound is unique due to its combination of the propargyl group and the acetate group, which allows it to participate in a wide range of chemical reactions. Its versatility as an intermediate in organic synthesis makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name |

prop-2-ynyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-7-5(2)6/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZZXCJMFIGMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211757 | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-09-8 | |

| Record name | 2-Propyn-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propargyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Propargyl acetate?

A1: this compound has the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not extensively discussed in the provided papers, this compound can be characterized using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. These techniques would reveal characteristic peaks associated with the alkyne, ester, and methylene groups present in the molecule.

Q3: How does the this compound molecule interact with transition metals like gold and platinum?

A3: this compound coordinates to transition metals like gold and platinum through its alkyne moiety. This coordination is often the initial step in various catalytic transformations. For example, the alkyne unit coordinates to the carbophilic transition-metal cation, initiating a cascade of reactions. []

Q4: What is the role of the neighboring carbonyl group in reactions involving this compound?

A4: The neighboring carbonyl group in this compound can play a crucial role in directing regioselectivity in certain reactions. For instance, it can assist in regioselective hydration by enabling a 1,5-exo-dig cycloaddition, leading to the Markovnikov product. [, ]

Q5: What is a common synthetic application of this compound in organic chemistry?

A5: this compound is frequently employed as a synthetic equivalent of α-diazoketones in the presence of transition metal catalysts like PtCl2 or AuCl3. []

Q6: How can this compound be used to synthesize allenes?

A6: this compound reacts with organoaluminum reagents in the presence of a palladium catalyst, leading to the formation of multi-substituted allenes. [, ] This palladium-catalyzed cross-coupling reaction offers a highly efficient and regioselective route to diverse allene derivatives.

Q7: Can this compound be used to synthesize α-fluoroenones? If so, what is the mechanism?

A7: Yes, this compound can be converted to α-fluoroenones via a gold-catalyzed rearrangement-fluorination cascade. [, ] This process likely involves a gold-mediated 3,3-sigma-tropic shift to form an allenyl acetate intermediate, followed by electrophilic fluorination.

Q8: How is this compound used in the synthesis of cyclopentenones?

A8: Alkenyl Propargyl acetates undergo [4+1] cycloaddition with carbon monoxide in the presence of a rhodium catalyst ([RhCl(CO)2]2) to yield cyclopentenones. [] This reaction demonstrates high diastereoselectivity when the this compound has a phenyl group with ortho-electron-withdrawing substituents.

Q9: Are there examples of this compound being used in cascade reactions?

A9: Yes, this compound can participate in tandem or cascade reactions. For instance, a Rh(III)-catalyzed C–H activation and annulation cascade using this compound with benzoic acid produces 3-alkylidene-isochromanones. [] Another example is the Lewis acid-catalyzed cascade of 1,3-rearrangement/Friedel-Crafts cyclization of Propargyl acetates, yielding polycyclic bridged indene derivatives. []

Q10: What solvents are commonly used in reactions involving this compound?

A10: The choice of solvent depends on the specific reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), dichloromethane, and 1,2-dichloroethane. [, , , ]

Q11: How does this compound perform in reactions involving water?

A11: this compound can react with water under certain conditions. For example, in the presence of a mercuric triflate catalyst, this compound undergoes hydration to yield vinyl ketones. []

Q12: Have computational methods been employed to study the reactivity of this compound?

A12: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of gold(I)-catalyzed hydration of halo-substituted this compound. These studies help elucidate the role of water molecules and the influence of substituents on the reaction pathway. []

Q13: How do substituents on the propargylic position influence the stereoselectivity of reactions involving this compound?

A13: The stereochemistry of the resulting products can be controlled by modifying the substituents on the propargylic position and by selecting appropriate ligands on the gold catalyst. This fine-tuning enables the synthesis of specific isomers of dienes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)